A Technical Guide to the Spectroscopic Elucidation of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
A Technical Guide to the Spectroscopic Elucidation of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS 131172-70-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, it details the methodologies for acquiring this data and provides an in-depth interpretation, grounded in established spectroscopic principles, to facilitate the structural confirmation of this molecule.
Molecular Structure and Key Features
4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a polysubstituted pyrrole derivative. The core of the molecule is a pyrrole ring, a five-membered aromatic heterocycle. This ring is substituted with an ethyl group at the 4-position, a phenyl group at the 5-position, a vinyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 2-position. The presence of these varied functional groups gives rise to a rich and informative spectroscopic profile.
Figure 1: 2D structure of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
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Instrument Setup:
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Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Temperature: 298 K.
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Pulse Sequence: A standard single-pulse experiment.
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Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
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Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Figure 2: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Chemical shift is highly dependent on concentration and solvent. May exchange with D₂O.[3] |
| Phenyl (-C₆H₅) | 7.2 - 7.6 | Multiplet | 5H | The exact shifts of the ortho, meta, and para protons will differ slightly. |
| Pyrrole-H (at C3) | 6.5 - 7.0 | Singlet | 1H | The lone proton on the pyrrole ring. |
| Vinyl (-CH=CH₂) | 6.0 - 6.5 (α-H) | Doublet of doublets | 1H | The proton on the carbon attached to the nitrogen. |
| Vinyl (-CH=CH₂) | 5.0 - 5.5 (β-H, cis & trans) | Multiplets | 2H | The two terminal vinyl protons will be diastereotopic and show complex splitting. |
| Ethyl (-CH₂CH₃) | 2.5 - 2.8 | Quartet | 2H | Protons on the methylene group adjacent to the pyrrole ring. |
| Ethyl (-CH₂CH₃) | 1.1 - 1.4 | Triplet | 3H | Protons on the terminal methyl group. |
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
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Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
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Instrument Setup:
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Spectrometer: A 100 MHz or higher field NMR spectrometer.
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Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: Several hundred to several thousand scans are often necessary due to the low natural abundance of ¹³C.
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Reference: TMS (δ = 0.00 ppm) or the solvent signal.
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Figure 3: Workflow for ¹³C NMR Spectroscopy.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 160 - 170 | Carboxyl carbons are typically found in this downfield region.[3] |
| Pyrrole Ring Carbons | 110 - 140 | The exact shifts will be influenced by the substituents. The carbon attached to the carboxylic acid (C2) will be more downfield. |
| Phenyl Ring Carbons | 125 - 140 | The ipso-carbon (attached to the pyrrole ring) will be in this range, along with the other aromatic carbons. |
| Vinyl (-C H=C H₂) | 115 - 135 | The two carbons of the vinyl group will have distinct chemical shifts. |
| Ethyl (-C H₂CH₃) | 20 - 30 | The methylene carbon. |
| Ethyl (-CH₂C H₃) | 10 - 15 | The terminal methyl carbon. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrument Setup:
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Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.
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Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Notes |
| Carboxylic Acid O-H | 2500 - 3300 (very broad) | O-H stretch | This broad absorption is a hallmark of a carboxylic acid due to hydrogen bonding.[3][4] |
| C-H (Aromatic/Vinyl) | 3000 - 3100 | C-H stretch | |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch | |
| Carboxylic Acid C=O | 1680 - 1720 | C=O stretch | The conjugation with the pyrrole ring will likely shift this to the lower end of the typical range.[3] |
| C=C (Aromatic/Vinyl) | 1600 - 1680 | C=C stretch | Multiple bands are expected in this region. |
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
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Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
Predicted MS Data
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Molecular Formula: C₁₅H₁₅NO₂[1]
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Molecular Weight: 241.29 g/mol [1]
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Predicted m/z:
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Positive Ion Mode (ESI+): 242.1125 ([M+H]⁺)
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Negative Ion Mode (ESI-): 240.0979 ([M-H]⁻)
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Key Fragmentation Patterns: Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da), the ethyl group (-29 Da), and potentially cleavage of the vinyl and phenyl groups.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural elucidation of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid. By comparing experimentally obtained spectra with these predictions, researchers can confidently confirm the identity and purity of this compound. The provided protocols offer a starting point for acquiring high-quality data, and the detailed interpretations serve as a guide for spectral analysis.
References
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PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Filo. Q1 (A) Draw the ¹³C NMR spectra for the following compounds.[Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]
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University of Calgary. Table of Characteristic IR Absorptions.[Link]
